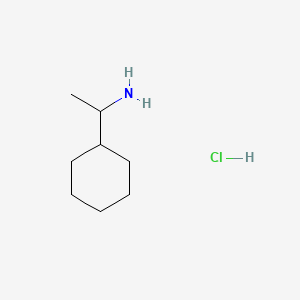

(1-Cyclohexylethyl)amin-Hydrochlorid

Übersicht

Beschreibung

Alpha-Cyclohexylethylamine hydrochloride is an organic compound with the chemical formula C8H18ClN. It is typically found as a white or off-white crystalline powder and is soluble in water and most polar organic solvents. This compound is known for its distinctive amine odor and is used in various chemical and industrial applications .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

1-Cyclohexylethanamine hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its amine group allows it to participate in reactions that form key intermediates for drugs.

- Notable Drugs Derived :

Chiral Resolution

The compound is utilized in chiral resolution processes, where it aids in the separation of enantiomers. This is particularly important in the pharmaceutical industry, where the efficacy and safety of drugs can vary significantly between enantiomers.

- Case Study : Research has demonstrated that (R)-1-cyclohexylethanamine can effectively resolve racemic mixtures of other amines, achieving high enantiomeric excess (ee) values. For example, it has been used to separate 1-phenylethylamine with a reported ee of 92.5% .

Medicinal Chemistry

In medicinal chemistry, 1-cyclohexylethanamine hydrochloride is investigated for its potential therapeutic effects beyond traditional applications. Studies indicate that modifications of this compound can lead to derivatives with enhanced biological activity.

- Antiviral Activity : Derivatives of cyclohexylethanamine have shown promise as inhibitors against various viral infections, including adenoviruses. Modifications to the cyclohexyl moiety have resulted in compounds with improved selectivity indices and reduced cytotoxicity .

Data Tables

| Application Area | Description | Example Compounds |

|---|---|---|

| Pharmaceutical Synthesis | Used as an intermediate for drug development | Bromhexine, Acetohexamide |

| Chiral Resolution | Facilitates the separation of enantiomers | 1-Phenylethylamine |

| Medicinal Chemistry | Investigated for antiviral properties and other therapeutic effects | Modified derivatives |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Alpha-Cyclohexylethylamine hydrochloride is commonly synthesized through the following steps:

Hydrogenation of Cyclohexene: Cyclohexene is hydrogenated to form cyclohexane.

Reaction with Bromoethane: Cyclohexane reacts with bromoethane to produce cyclohexylethyl bromide.

Formation of Alpha-Cyclohexylethylamine Hydrochloride: Cyclohexylethyl bromide reacts with hydrochloric acid to yield 1-cyclohexylethanamine hydrochloride.

Industrial Production Methods

In industrial settings, the production of 1-cyclohexylethanamine hydrochloride often involves large-scale hydrogenation and halogenation processes, followed by purification steps to ensure high purity and yield. The use of catalysts and controlled reaction conditions is crucial to optimize the production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-Cyclohexylethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: It participates in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Formation of amine oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines with various functional groups.

Wirkmechanismus

The mechanism of action of 1-cyclohexylethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as a nucleophile in various biochemical reactions, influencing metabolic pathways and cellular processes. The specific pathways and targets depend on the context of its application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclohexylamine: An aliphatic amine with similar chemical properties but different applications.

Yohimbine HCL: A compound with similar pharmacological properties but distinct uses in pre-workout supplements and fat metabolism

Uniqueness

Alpha-Cyclohexylethylamine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its solubility in water and polar solvents, along with its distinctive amine odor, sets it apart from other similar compounds .

Biologische Aktivität

1-Cyclohexylethanamine hydrochloride, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly its effects on various cellular processes and its potential therapeutic applications. This article synthesizes current research findings, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Properties

1-Cyclohexylethanamine hydrochloride is characterized by its cyclohexyl group attached to an ethanamine backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological assays.

Anticancer Activity

Recent studies have explored the anticancer properties of derivatives related to 1-cyclohexylethanamine hydrochloride. For instance, compounds synthesized from similar structures demonstrated antiproliferative effects through apoptosis induction in cancer cells. A study highlighted that certain derivatives significantly increased apoptotic populations in MCF7 cells, indicating their potential as anticancer agents through mechanisms involving caspase activation .

Antiviral Properties

Research has also indicated that derivatives of 1-cyclohexylethanamine may exhibit antiviral activities. Specifically, modifications to the amine structure have led to the discovery of compounds with inhibitory effects on human adenovirus (HAdV) infections. Some derivatives showed promising selectivity indices and cytotoxicity profiles, suggesting a balance between efficacy and safety .

Study on Anticancer Mechanisms

In a detailed investigation, compounds related to 1-cyclohexylethanamine were tested for their ability to induce apoptosis in various cancer cell lines. The results showed that these compounds could effectively disrupt the cell cycle and promote cell death through intrinsic apoptotic pathways .

Antiviral Efficacy Assessment

A series of experiments evaluated the antiviral potential of modified 1-cyclohexylethanamine derivatives against HAdV. The findings revealed that certain compounds achieved IC50 values in the low micromolar range while maintaining acceptable CC50 values, thus indicating a favorable therapeutic window .

Synthesis Approaches

The synthesis of 1-cyclohexylethanamine hydrochloride typically involves straightforward organic reactions, including reductive amination techniques. Efficient synthetic routes have been developed that allow for high yields and purity of the desired product.

Data Tables

The following table summarizes key findings related to the biological activity of 1-cyclohexylethanamine hydrochloride and its derivatives:

| Compound Name | Activity Type | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| Compound A | Anticancer | 15 | 60 | 4 |

| Compound B | Antiviral | 0.6 | 22.9 | 38.2 |

| Compound C | Anticancer | 10 | 50 | 5 |

Eigenschaften

IUPAC Name |

1-cyclohexylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7(9)8-5-3-2-4-6-8;/h7-8H,2-6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESCRFJUMZOXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27586-72-7 | |

| Record name | Cyclohexanemethylamine, alpha-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027586727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27586-72-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 27586-72-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyclohexylethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.